[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)
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Overview
Description
[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane): is an organotin compound with a unique structure that includes a methoxycyclohexyl group and two trimethylstannane groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane) typically involves the reaction of 1-methoxycyclohexane with trimethyltin chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycyclohexyl group.
Reduction: Reduction reactions can target the ethene moiety.
Substitution: The trimethylstannane groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can react with the trimethylstannane groups.
Major Products:
Oxidation: Products may include cyclohexanone derivatives.
Reduction: Products may include ethane derivatives.
Substitution: Products depend on the nucleophile used, resulting in various organotin compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in organic reactions due to the reactivity of the tin groups.
Synthesis: It serves as a building block in the synthesis of more complex organotin compounds.
Biology and Medicine:
Antimicrobial Agents: Organotin compounds, including this one, have shown potential as antimicrobial agents.
Industry:
Mechanism of Action
The mechanism of action of [2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane) involves the interaction of the trimethylstannane groups with various molecular targets. These interactions can lead to the formation of new bonds or the cleavage of existing ones, depending on the reaction conditions. The methoxycyclohexyl group can also participate in reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
- Cyclohexane, 1,1’-(1,2-ethanediyl)bis-
- 1-Ethenyl-1-methyl-2,4-bis-(1-methylethenyl)cyclohexane
- 1-Ethoxy-2-(2-methoxyethoxy)ethane
Uniqueness: What sets [2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane) apart is its combination of a methoxycyclohexyl group with two reactive trimethylstannane groups. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
103670-89-9 |
---|---|
Molecular Formula |
C15H32OSn2 |
Molecular Weight |
465.8 g/mol |
IUPAC Name |
[2-(1-methoxycyclohexyl)-1-trimethylstannylethenyl]-trimethylstannane |
InChI |
InChI=1S/C9H14O.6CH3.2Sn/c1-3-9(10-2)7-5-4-6-8-9;;;;;;;;/h3H,4-8H2,2H3;6*1H3;; |
InChI Key |
VAMNZCWXLJIXAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCCC1)C=C([Sn](C)(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
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